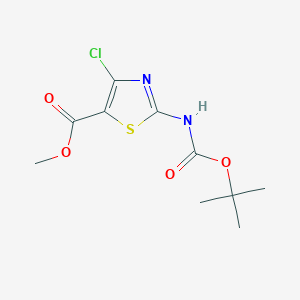
2-amino-N-cyclooctylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-cyclooctylpyridine-3-carboxamide (ACPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPCA belongs to the class of pyridinecarboxamide compounds and is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Applications De Recherche Scientifique
Homogeneous Catalytic Aminocarbonylation
Homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, such as pyridines and pyrazines, has been explored for synthesizing N-substituted nicotinamides and related compounds. This process demonstrates the potential for creating biologically relevant molecules, indicating that compounds like 2-amino-N-cyclooctylpyridine-3-carboxamide could serve as precursors or intermediates in the synthesis of pharmaceuticals and bioactive molecules (Takács et al., 2007).
Synthesis of Amino-Cyano Compounds
The water-mediated synthesis of amino-cyano compounds, involving three-component reactions, has been demonstrated with compounds similar to 2-amino-N-cyclooctylpyridine-3-carboxamide. These reactions highlight the utility of such compounds in synthesizing materials with potential non-linear optical (NLO) properties and possible anticancer activity through interactions with tubulin, suggesting applications in materials science and oncology research (Jayarajan et al., 2019).
Copper-Catalyzed Cyclization
Copper-catalyzed cyclization processes have been developed for constructing 2-aminopyridines, showcasing the versatility of amino-cyano compounds as precursors in synthesizing nitrogen-containing heterocycles. These findings point towards the potential use of compounds like 2-amino-N-cyclooctylpyridine-3-carboxamide in the development of new heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals (蔡忠建 et al., 2014).
Antiviral and Antitumor Agents
Research into thiazole C-nucleosides and their synthesis from glycosylthiocarboxamides demonstrates the potential of nitrogen-containing compounds in creating antiviral and antitumor agents. This research indicates that derivatives of compounds similar to 2-amino-N-cyclooctylpyridine-3-carboxamide could be explored for developing new therapeutic agents (Srivastava et al., 1977).
Metal Coordination and Cytotoxicity
The impact of metal coordination on cytotoxicity, as studied with 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) and its metal complexes, suggests that compounds with similar structural motifs to 2-amino-N-cyclooctylpyridine-3-carboxamide could have applications in the development of metal-based therapeutic agents. This area of research highlights the intersection of inorganic chemistry and pharmacology, particularly in the context of cancer therapy (Kowol et al., 2009).
Propriétés
IUPAC Name |
2-amino-N-cyclooctylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-13-12(9-6-10-16-13)14(18)17-11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHUPPYXJRVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2591058.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2591064.png)
![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2591067.png)

![2-(2-Fluorophenoxy)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2591070.png)



![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2591077.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2591078.png)

